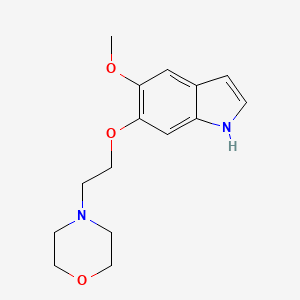
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine is a complex organic compound that features a morpholine ring attached to an indole moiety through an ether linkage
Vorbereitungsmethoden
The synthesis of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and morpholine.
Ether Formation: The 5-methoxyindole undergoes an etherification reaction with an appropriate ethylating agent to form the intermediate 2-(5-methoxy-1H-indol-6-yloxy)ethanol.
Morpholine Attachment: The intermediate is then reacted with morpholine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or morpholine rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can be compared with similar compounds such as:
5-Methoxy-N,N-diisopropyltryptamine: Both compounds contain the 5-methoxyindole structure, but differ in their side chains and overall structure.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also features a 5-methoxyindole moiety but has a different functional group attached.
Melatonin: A naturally occurring compound with a similar indole structure, but with distinct biological functions.
The uniqueness of this compound lies in its specific combination of the indole and morpholine structures, which may confer unique properties and applications.
Eigenschaften
Molekularformel |
C15H20N2O3 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
4-[2-[(5-methoxy-1H-indol-6-yl)oxy]ethyl]morpholine |
InChI |
InChI=1S/C15H20N2O3/c1-18-14-10-12-2-3-16-13(12)11-15(14)20-9-6-17-4-7-19-8-5-17/h2-3,10-11,16H,4-9H2,1H3 |
InChI-Schlüssel |
HRAHTERDTSGKPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
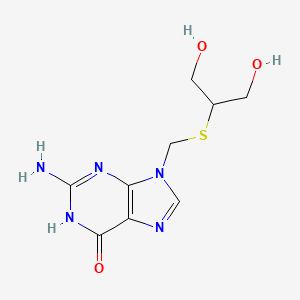
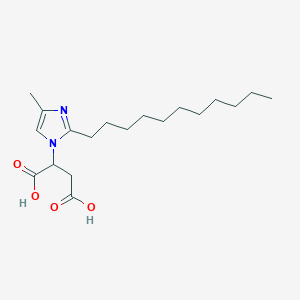
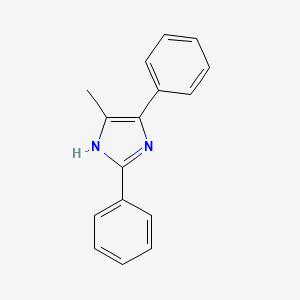
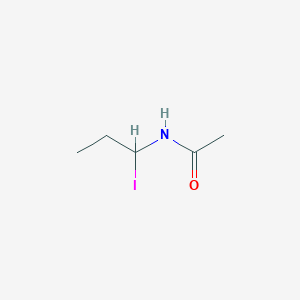
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)



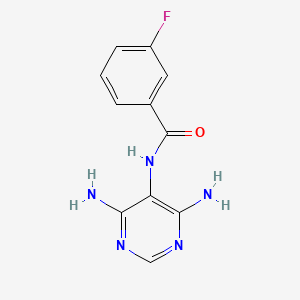
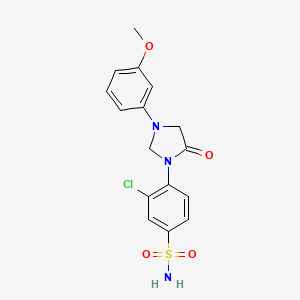

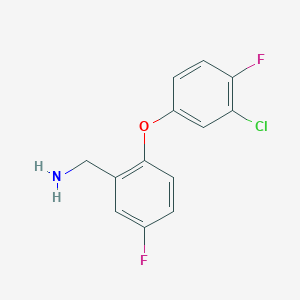
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
